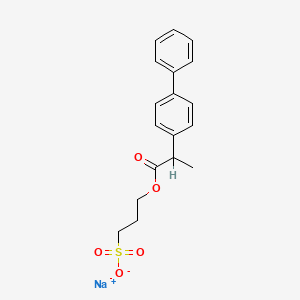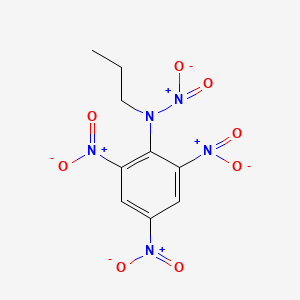
N-Propyl-N-(2,4,6-trinitrophenyl)nitramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Propyl-N-(2,4,6-trinitrophenyl)nitramide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a nitramide group attached to a 2,4,6-trinitrophenyl ring, with a propyl group as a substituent. This compound is of interest due to its potential use in energetic materials and other specialized applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-N-(2,4,6-trinitrophenyl)nitramide typically involves the nitration of a precursor compound under controlled conditions. One common method includes the reaction of propylamine with 2,4,6-trinitrochlorobenzene in the presence of a suitable solvent and catalyst. The reaction conditions often require careful temperature control and the use of concentrated acids to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-Propyl-N-(2,4,6-trinitrophenyl)nitramide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The nitramide group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted nitramides.
Scientific Research Applications
N-Propyl-N-(2,4,6-trinitrophenyl)nitramide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of energetic materials and other specialized industrial applications.
Mechanism of Action
The mechanism of action of N-Propyl-N-(2,4,6-trinitrophenyl)nitramide involves its interaction with molecular targets and pathways within a given system. The nitramide group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with specific molecular targets. These interactions can result in a range of effects, depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
N-(2,4,6-trinitrophenyl)nitramide: Similar in structure but lacks the propyl group.
2,4,6-Trinitrotoluene (TNT): Shares the trinitrophenyl ring but differs in functional groups.
Tetryl: Another nitramine compound with similar energetic properties.
Uniqueness
N-Propyl-N-(2,4,6-trinitrophenyl)nitramide is unique due to the presence of the propyl group, which can influence its reactivity and potential applications. This structural difference can lead to variations in its chemical behavior and suitability for specific uses compared to similar compounds.
Properties
CAS No. |
51625-37-7 |
|---|---|
Molecular Formula |
C9H9N5O8 |
Molecular Weight |
315.20 g/mol |
IUPAC Name |
N-propyl-N-(2,4,6-trinitrophenyl)nitramide |
InChI |
InChI=1S/C9H9N5O8/c1-2-3-10(14(21)22)9-7(12(17)18)4-6(11(15)16)5-8(9)13(19)20/h4-5H,2-3H2,1H3 |
InChI Key |
LECNAWGETMOHCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


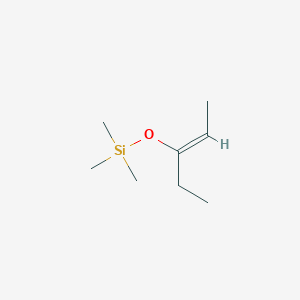
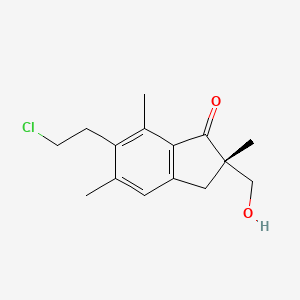
![1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14653746.png)

![Ethyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14653750.png)
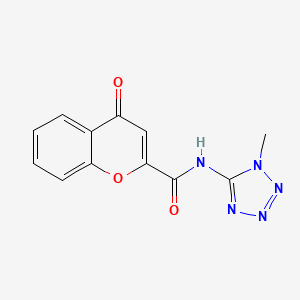
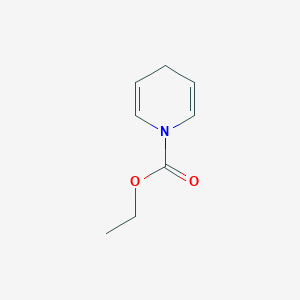
![6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione](/img/structure/B14653777.png)
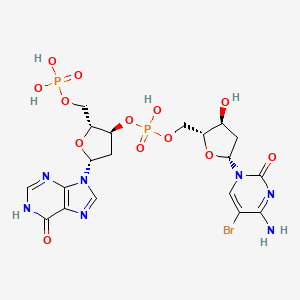
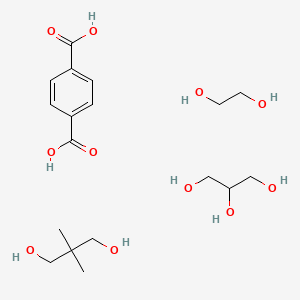
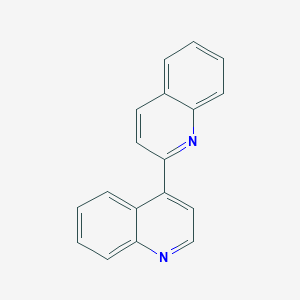
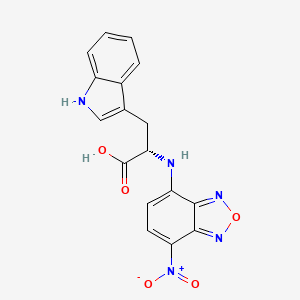
![N-Phenyl-N'-[3-(triethoxysilyl)propyl]thiourea](/img/structure/B14653792.png)
